4-Bromo-2-hydroxypyridine
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Overview
Description
4-Bromo-2-hydroxypyridine is a brominated pyridine derivative that is of significant interest in the field of organic chemistry due to its potential applications in multicomponent chemistry, synthesis of complex molecules, and as a building block for various organic compounds. Although the specific compound 4-bromo-2-hydroxypyridine is not directly mentioned in the provided papers, the related bromopyridine derivatives and their reactivity, synthesis, and applications can give insights into the properties and potential uses of 4-bromo-2-hydroxypyridine.
Synthesis Analysis
The synthesis of bromopyridine derivatives is a key area of research due to their utility as intermediates in the production of more complex molecules. For instance, 2-bromo-6-isocyanopyridine has been identified as an optimal reagent for multicomponent chemistry, highlighting the importance of bromopyridines in synthetic efficiency and stability . Additionally, the synthesis of 2-bromo-4-iodopyridine through a 'halogen dance' reaction demonstrates the versatility of bromopyridines in halogen exchange reactions, which could be relevant for the synthesis of 4-bromo-2-hydroxypyridine . The improved synthesis of 4-bromo-2,2'-bipyridine also indicates advancements in the preparation of brominated pyridines, which could be applicable to the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of bromopyridines is crucial for their reactivity and the types of reactions they can undergo. The study of synthon polymorphism and pseudopolymorphism in co-crystals involving bipyridine derivatives shows the importance of molecular structure in determining the stability and properties of these compounds . Although not directly related to 4-bromo-2-hydroxypyridine, understanding the structural landscape of similar compounds can provide insights into the potential molecular interactions and stability of 4-bromo-2-hydroxypyridine.
Chemical Reactions Analysis
The reactivity of bromopyridines is a subject of considerable interest. The self-condensation of 4-bromopyridine to form a conjugated polymer indicates that bromopyridines can participate in polymerization reactions, which could be relevant for the chemical reactions of 4-bromo-2-hydroxypyridine . Furthermore, the reactivity of bromine atoms in brominated pyridines towards nucleophiles like ammonia has been explored, which could suggest similar reactivity for the bromine atom in 4-bromo-2-hydroxypyridine .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridines are influenced by their molecular structure and the presence of functional groups. For example, the synthesis of siloxane-based cross-coupling products from bromopyridine derivatives demonstrates the ability of these compounds to participate in complex coupling reactions, which is indicative of their chemical reactivity . The reactivity of 5-chloro-2,4-dihydroxypyridine towards halogens also provides a parallel to how 4-bromo-2-hydroxypyridine might react under similar conditions .
Scientific Research Applications
Coordination Chemistry and Metal Chelation
4-Bromo-2-hydroxypyridine and its derivatives, specifically hydroxypyridinones, are explored for their efficient chelation properties with metals like aluminium (Al) and iron (Fe). These compounds are designed to improve physico-chemical and pharmacokinetic properties for potential medical uses, including as orally active aluminium-chelators. The high Al affinity and favorable lipo-hydrophilic balance of hydroxypyridinones suggest their significant potential as Al scavengers in medical applications (Santos, 2002).
Medicinal Chemistry and Drug Discovery
Hydroxypyridinone derivatives, closely related to 4-Bromo-2-hydroxypyridine, exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, antioxidant, anticonvulsant, and anti-diabetic effects. These activities highlight the compound's versatility and its role as a privileged scaffold in novel drug discovery. The structure-activity relationship (SAR) and interaction mechanisms with targets provide a foundation for developing clinically useful agents (He et al., 2021).
Safety And Hazards
properties
IUPAC Name |
4-bromo-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-4-1-2-7-5(8)3-4/h1-3H,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLMGOKTIUIZLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355749 |
Source
|
Record name | 4-bromopyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-hydroxypyridine | |
CAS RN |
36953-37-4 |
Source
|
Record name | 4-bromopyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-hydroxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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